molecular formula C18H20N2O B12431681 8-Hydroxy Mianserin-d3

8-Hydroxy Mianserin-d3

Cat. No.: B12431681
M. Wt: 283.4 g/mol
InChI Key: IDQNTICZJWERCI-FIBGUPNXSA-N
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Description

8-Hydroxy Mianserin-d3 is a labeled metabolite of Mianserin, a tetracyclic antidepressant. This compound is primarily used in proteomics research and has a molecular formula of C18H17D3N2O with a molecular weight of 283.38 . It is not intended for diagnostic or therapeutic use but serves as a valuable tool in scientific studies.

Preparation Methods

The synthesis of 8-Hydroxy Mianserin-d3 involves the hydroxylation of Mianserin. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.

Chemical Reactions Analysis

8-Hydroxy Mianserin-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-Hydroxy Mianserin-d3 is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 8-Hydroxy Mianserin-d3 is closely related to that of Mianserin. Mianserin acts as an antagonist at alpha-adrenergic, histamine H1, and certain serotonin receptors. It weakly inhibits norepinephrine reuptake and strongly stimulates the release of norepinephrine . The labeled metabolite, this compound, is used to study these interactions and pathways in greater detail, providing insights into the molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar compounds to 8-Hydroxy Mianserin-d3 include:

This compound is unique due to its labeled nature, which allows for precise tracking and analysis in metabolic studies. This distinguishes it from other metabolites and similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

283.4 g/mol

IUPAC Name

5-(trideuteriomethyl)-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8(13),9,11,15,17-hexaen-11-ol

InChI

InChI=1S/C18H20N2O/c1-19-8-9-20-17-5-3-2-4-13(17)10-14-11-15(21)6-7-16(14)18(20)12-19/h2-7,11,18,21H,8-10,12H2,1H3/i1D3

InChI Key

IDQNTICZJWERCI-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O

Canonical SMILES

CN1CCN2C(C1)C3=C(CC4=CC=CC=C42)C=C(C=C3)O

Origin of Product

United States

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